molecular formula C16H15N3O5 B11986339 N'-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide CAS No. 303086-08-0

N'-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide

Cat. No.: B11986339
CAS No.: 303086-08-0
M. Wt: 329.31 g/mol
InChI Key: RLGKYWDUHWXFDK-LICLKQGHSA-N
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Description

N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxybenzylidene group and a nitrophenoxy group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-(4-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Methoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
  • N’-(2-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
  • N’-(2-Methoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide

Uniqueness

N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of both methoxy and nitrophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

303086-08-0

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-23-15-5-3-2-4-12(15)10-17-18-16(20)11-24-14-8-6-13(7-9-14)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+

InChI Key

RLGKYWDUHWXFDK-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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